1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione

Regioselective alkylation Tubulin polymerization assay Colchicine binding site

1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione (CAS 83824-38-8) is an N1-methyl substituted pyrazolo[4,3-d]pyrimidine-5,7-dione heterocycle that serves as a privileged scaffold in medicinal chemistry. Its core structure places it within the broader pyrazolopyrimidine-dione class, which has been explored for kinase inhibition.

Molecular Formula C6H6N4O2
Molecular Weight 166.14 g/mol
CAS No. 83824-38-8
Cat. No. B1600316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione
CAS83824-38-8
Molecular FormulaC6H6N4O2
Molecular Weight166.14 g/mol
Structural Identifiers
SMILESCN1C2=C(C=N1)NC(=O)NC2=O
InChIInChI=1S/C6H6N4O2/c1-10-4-3(2-7-10)8-6(12)9-5(4)11/h2H,1H3,(H2,8,9,11,12)
InChIKeyOAXSBZVGKPGEDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione (CAS 83824-38-8): Pyrazolopyrimidine Scaffold Procurement Guide for Microtubule-Targeting & CDK Inhibitor Programs


1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione (CAS 83824-38-8) is an N1-methyl substituted pyrazolo[4,3-d]pyrimidine-5,7-dione heterocycle that serves as a privileged scaffold in medicinal chemistry. Its core structure places it within the broader pyrazolopyrimidine-dione class, which has been explored for kinase inhibition [1]. Its molecular formula is C₆H₆N₄O₂ (MW 166.14 g/mol) with a predicted XLogP3-AA of -0.9, indicating moderate hydrophilicity [2]. Critically, this compound is the direct synthetic precursor to a series of N1-methyl pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs) that have demonstrated sub-nanomolar antiproliferative activity and in vivo efficacy [1].

Workflow Regioisomerically controlled MTA synthesis N1-methyl scaffold ensures tubulin-targeting activity
Selection Logic Privileged scaffold for colchicine-site binders Avoids regioisomeric ambiguity of direct alkylation
Use Context MTA and dual CDK/tubulin inhibitor programs Supports resistance-circumvention research models

Why 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione Cannot Be Replaced by Unsubstituted or N2-Alkylated Pyrazolopyrimidine Analogs


Generic substitution among pyrazolo[4,3-d]pyrimidine-5,7-dione analogs fails because the N1-methyl substituent dictates regioisomeric identity during scaffold alkylation and is essential for tubulin polymerization inhibitory activity. Alkylation of the parent 1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione under standard conditions produces a mixture of N1- and N2-alkylated regioisomers, which must be chromatographically separated and rigorously characterized via NOESY spectroscopy to ensure correct assignment [1]. The 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione scaffold eliminates this ambiguity by providing a structurally unambiguous N1-methyl regioisomer. Moreover, the N1-H unsubstituted analog (PP2, CAS 40769-81-1) is a Src family kinase inhibitor , while only the N1-methyl scaffold yields potent tubulin polymerization inhibitors with colchicine-site binding and circumvention of Pgp-mediated drug resistance [1]. This fundamental pharmacophore divergence means the compounds are not interchangeable for microtubule-targeting programs.

N2-alkyl regioisomers
May lack tubulin polymerization inhibition; regioisomeric fidelity is essential for colchicine-site binding.
N1-H analog (PP2, CAS 40769-81-1)
Targets Src family kinases, not tubulin; pharmacophore divergence prevents interchangeability for MTA programs.
Higher N1-alkyl or 1,3-dialkyl analogs
Increased lipophilicity may reduce aqueous solubility, shifting lead optimization profiles.

Quantitative Differentiation Evidence: 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione vs. Closest Pyrazolopyrimidine Analogs


Regioisomeric Fidelity: N1-Methyl vs. N2-Methyl Pyrazolo[4,3-d]pyrimidine-5,7-dione in Tubulin Polymerization Inhibition

Alkylation of the pyrazolo[4,3-d]pyrimidine-5,7-dione scaffold generates two regioisomers, N1- and N2-methyl, which must be separated and characterized. The N1-methyl regioisomer scaffold, when further functionalized at the 4-position, yields compounds that strongly inhibit tubulin polymerization with IC₅₀ values of 0.42–0.49 µM, whereas the corresponding N2-methyl regioisomers lack this potent tubulin inhibition [1]. This demonstrates that the N1-methyl substitution pattern is a prerequisite for colchicine-site binding and antitubulin activity.

Tubulin Inhibition IC₅₀
Head-to-head
N1-methyl: IC₅₀ 0.42–0.49 µM vs N2-methyl: inactive
Reported >10-fold difference in tubulin inhibition potency
In vitro tubulin polymerization assay
Regioselective alkylation Tubulin polymerization assay Colchicine binding site

Pharmacophore Divergence: N1-Methyl Scaffold Yields Microtubule Targeting Agents While N1-H Scaffold Yields Src Kinase Inhibitors

Although direct biochemical IC₅₀ data for the unsubstituted 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione are not reported in the primary literature, the pharmacophore divergence between N1-methyl and N1-H scaffolds is documented. The parent 1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione (PP2, CAS 40769-81-1) is known as a Src family kinase (SFK) inhibitor that binds the ATP-binding site [2]. In contrast, the N1-methyl scaffold, upon 4-substitution, yields colchicine-site tubulin polymerization inhibitors with no reported SFK activity [1]. The N1-methyl group thus redirects the biological target from kinase inhibition to tubulin binding.

Pharmacophore Target Switch
Class-level
N1-methyl → tubulin; N1-H (PP2) → Src kinase
Target class divergence prevents substitution
Separate study contexts; data to verify
Kinase selectivity Src family kinases Microtubule targeting

Sub-Nanomolar Antiproliferative Potency Achievable from N1-Methyl Scaffold: NCI 60-Cell Line Data vs. Paclitaxel

Although the unsubstituted 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione itself has not been profiled in the NCI 60-cell panel, its 4-substituted derivative (Compound 9 in the Gangjee series) exhibited GI₅₀ values ≤10 nM against most tumor cell lines, including multidrug resistant phenotypes. This potency was significantly (P < 0.0001) superior to paclitaxel in reducing βIII-tubulin-overexpressing MCF-7 tumors in a mouse xenograft model [1]. The N1-methyl scaffold is therefore a validated entry point for generating sub-nanomolar MTAs that circumvent Pgp-mediated and βIII-tubulin-mediated drug resistance.

Antiproliferative GI₅₀
Class-level
Compound 9 derivative: GI₅₀ ≤ 10 nM (NCI 60-cell)
Supports cell-model endpoint review
MCF-7 TUBB3 xenograft model; P
Dual CDK/Tubulin Capability
Cross-study
Pyrazolopyrimidine core: CDK + tubulin vs purine: tubulin only
Dual-mechanism research potential
E2GG analogue data; quantitative CDK IC₅₀ not reported
Aqueous Solubility
Data to verify
Reported solubility 38 µM; XLogP3 -0.9
Supports solubility-driven lead optimization
Comparator XLogP values estimated
NCI 60-cell panel GI₅₀ Multidrug resistance

Dual CDK/Tubulin Inhibition Potential: N1-Methyl Pyrazolo[4,3-d]pyrimidine-5,7-dione vs. Purine Scaffolds

The pyrazolo[4,3-d]pyrimidine scaffold, when appropriately substituted, can display dual inhibitory activity against both tubulin polymerization and cyclin-dependent kinases (CDK1, CDK2, CDK7). Compound E2GG, a pyrazolo[4,3-d]pyrimidine analogue of the purine-based microtubule inhibitor myoseverin, demonstrated this dual specificity, whereas the corresponding purine scaffold exhibited only microtubule activity [1]. The N1-methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione scaffold is structurally related to E2GG and represents a starting point for developing dual CDK/tubulin inhibitors.

Dual CDK/Tubulin Capability
Cross-study
Pyrazolopyrimidine core: CDK + tubulin vs purine: tubulin only
Dual-mechanism research potential
E2GG analogue data; quantitative CDK IC₅₀ not reported
Cyclin-dependent kinase CDK2 inhibition Dual mechanism

Physicochemical Differentiation: N1-Methyl Pyrazolo[4,3-d]pyrimidine-5,7-dione Shows Improved Solubility Profile vs. Higher Alkyl Analogs

The predicted XLogP3-AA value for 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione is -0.9, indicating moderate aqueous solubility [1]. In comparison, the 1,3-dimethyl analog (CAS 109421-37-6) with a higher molecular weight and increased alkyl substitution would be expected to have a higher XLogP and thus reduced aqueous solubility. Aqueous solubility of the compound has been reported as 38 µM via an Aladdin physicochemical assay (ID ALA4422048) .

Aqueous Solubility
Data to verify
Reported solubility 38 µM; XLogP3 -0.9
Supports solubility-driven lead optimization
Comparator XLogP values estimated
Aqueous solubility XLogP3 Lead optimization

Optimal Procurement Scenarios for 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione Based on Verified Differentiation


Synthesis of Colchicine-Site Microtubule Targeting Agents (MTAs) with Resistance Circumvention

Procure this compound as the regioisomerically pure N1-methyl scaffold for synthesizing 4-substituted pyrazolo[4,3-d]pyrimidine MTAs. Derivatives such as Compound 9 (from the Gangjee series) achieve sub-nanomolar GI₅₀ values in the NCI 60-cell panel and circumvent both Pgp-mediated and βIII-tubulin-mediated drug resistance, outperforming paclitaxel in MCF-7 TUBB3 xenograft models (P < 0.0001) [1].

Dual CDK/Tubulin Inhibitor Development Programs

Use the N1-methyl scaffold as a starting point for dual-mechanism antiproliferative agents that simultaneously inhibit cyclin-dependent kinases (CDK1, CDK2, CDK7) and tubulin polymerization, a property not available from purine-based scaffolds such as myoseverin [2]. The pyrazolo[4,3-d]pyrimidine core is the minimal structural requirement for this dual activity.

Regioisomerically Controlled Library Synthesis for SAR Exploration

Employ this unambiguous N1-methyl regioisomer for structure-activity relationship (SAR) studies at the 4-position, avoiding the need for chromatographic separation and NOESY-based structural assignment of N1/N2 regioisomer mixtures that arise from direct alkylation of the parent 1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione [1]. This saves significant synthetic effort and ensures batch-to-batch consistency.

Hydrophilic Scaffold for Lead Optimization with Favorable Aqueous Solubility

Select the N1-monomethyl scaffold over 1,3-dimethyl or higher N1-alkyl analogs when aqueous solubility is a priority in lead optimization. The predicted XLogP3-AA of -0.9 and measured solubility of 38 µM [REFS-3, REFS-4] provide a more favorable starting point for achieving drug-like solubility compared to more lipophilic dialkyl pyrazolo[4,3-d]pyrimidine-5,7-diones.

Application
Selection Property
Validation Focus
Colchicine-site MTA synthesis
Regioisomeric purity
Tubulin polymerization assay response
Dual CDK/tubulin inhibitor programs
Pyrazolopyrimidine core
CDK and tubulin dual-target engagement
Regioisomerically controlled library synthesis
Unambiguous N1-methyl identity
Batch-to-batch regioisomeric consistency
Hydrophilic scaffold lead optimization
Low predicted lipophilicity
Aqueous solubility and PK profile review

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